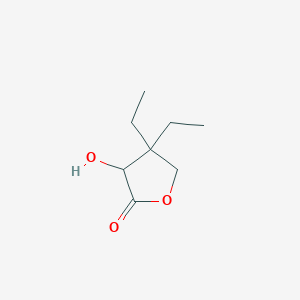

4,4-Diethyl-3-hydroxyoxolan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-diethyl-3-hydroxyoxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-8(4-2)5-11-7(10)6(8)9/h6,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEVXTPQLOXXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC(=O)C1O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901260484 | |

| Record name | 4,4-Diethyldihydro-3-hydroxy-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222609-29-2 | |

| Record name | 4,4-Diethyldihydro-3-hydroxy-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222609-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Diethyldihydro-3-hydroxy-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-diethyl-3-hydroxyoxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,4 Diethyl 3 Hydroxyoxolan 2 One and Analogues

Regioselective and Stereoselective Synthetic Pathways to 4,4-Diethyl-3-hydroxyoxolan-2-one

The controlled formation of the substituted oxolan-2-one core with specific stereochemistry is crucial for accessing target molecules with desired biological activities. This section details chemo-, diastereo-, and enantioselective approaches to the synthesis of the this compound skeleton and its precursors.

Chemo- and Diastereoselective Approaches to the Oxolan-2-one Skeleton

The construction of the γ-butyrolactone framework often involves cyclization reactions where control of diastereoselectivity is paramount. Various strategies have been developed to achieve high levels of stereocontrol in the formation of substituted butyrolactones.

One effective method involves the chemo-selective oxidation of 1,4-diols. For instance, the oxidation of appropriately substituted 1,4-diols using ruthenium trichloride (B1173362) (RuCl₃) with sodium periodate (B1199274) (NaIO₄) can selectively oxidize the primary hydroxyl group in the presence of a secondary alcohol, leading to the formation of the corresponding lactone. researchgate.net This approach offers a direct route to β,β-disubstituted γ-butyrolactones.

Another powerful strategy is the iodolactonization of γ,δ-unsaturated carboxylic acids. This reaction proceeds through an iodonium (B1229267) ion intermediate, and the subsequent intramolecular attack by the carboxylate can be highly diastereoselective, often favoring the formation of a trans relationship between substituents at the 3- and 4-positions of the lactone ring. nih.gov

Furthermore, tandem reactions provide an efficient means to construct the oxolan-2-one skeleton with good diastereoselectivity. For example, a catalytic asymmetric aldol (B89426) reaction followed by a cyclization has been utilized to produce trans-β,γ-disubstituted γ-butyrolactones. nih.gov The choice of catalyst and reaction conditions plays a critical role in determining the stereochemical outcome.

| Method | Key Reagents/Catalyst | Stereochemical Outcome | Reference |

| Chemo-selective Oxidation | RuCl₃ / NaIO₄ | Selective oxidation of 1° alcohol | researchgate.net |

| Iodolactonization | I₂ | High diastereoselectivity for trans products | nih.gov |

| Tandem Aldol/Cyclization | Chiral tin dibromide / Sodium alkoxide | trans-β,γ-disubstituted products | nih.gov |

Enantioselective Synthesis of Chiral this compound Precursors

Accessing enantiomerically pure this compound requires the synthesis of chiral precursors with high enantioselectivity. Several asymmetric methods have been developed for this purpose.

A notable approach is the use of chiral auxiliaries to direct the stereochemical course of a reaction. For instance, an acyl-Claisen rearrangement of a substrate bearing a chiral auxiliary can establish the desired stereocenters, which can then be carried through subsequent transformations, including lactonization. nih.gov

Catalytic enantioselective methods are highly desirable as they can generate large quantities of chiral material from a small amount of a chiral catalyst. The enantioselective synthesis of γ-butyrolactones has been achieved through various catalytic reactions, including asymmetric aldol reactions, Michael additions, and allylation reactions. acs.orgnih.govnih.gov For example, the organocatalytic cross-aldol reaction of methyl 4-oxobutyrate with aldehydes, followed by reduction, affords 4-(hydroxyalkyl)-γ-butyrolactones with high diastereo- and enantioselectivity. nih.gov

The development of chiral ligands for metal-catalyzed reactions has also been instrumental. Chiral phosphine (B1218219) ligands, for instance, have been used in catalytic annulations to produce enantiomerically enriched pyrrolines, which can be precursors to chiral lactones.

| Method | Catalyst/Auxiliary | Key Transformation | Enantioselectivity (ee) | Reference |

| Acyl-Claisen Rearrangement | Chiral amine | Stereocontrolled rearrangement | High | nih.gov |

| Organocatalytic Aldol Reaction | Diphenylprolinol silyl (B83357) ether | Cross-aldol reaction | >99% | nih.gov |

| Asymmetric Allylation | Chiral bisoxazoline ligand | Carbonyl allylation | up to 99% | mdpi.com |

Novel Catalytic Strategies in the Formation of the this compound Ring System

Catalysis offers efficient and selective routes to complex molecules. This section highlights the use of organocatalysis and transition metal catalysis in the formation of the γ-butyrolactone ring system.

Organocatalytic Methods for Lactone Ring Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. Various organocatalytic strategies have been successfully applied to the synthesis of γ-butyrolactones.

N-Heterocyclic carbenes (NHCs) have been shown to catalyze the annulation of enals and aldehydes to form γ-butyrolactones directly. ucsb.edu This reaction proceeds through the generation of a homoenolate equivalent, which then reacts with an aldehyde to form the lactone ring. The stereochemical outcome of this reaction can be influenced by the choice of the NHC catalyst. ucsb.edu

Furthermore, organocatalyzed Michael additions are a common strategy for constructing the carbon skeleton of γ-butyrolactones. For example, the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization, can yield highly substituted lactones. nih.govresearchgate.net Chiral amine-based organocatalysts have been particularly effective in promoting these reactions with high enantioselectivity. nih.gov

A green and mild organocatalytic procedure for the synthesis of hydroxy-lactones from alkenoic acids has also been described. This method utilizes 2,2,2-trifluoromethylacetophenone as an organocatalyst to activate hydrogen peroxide for the epoxidation of the double bond, followed by intramolecular lactonization. researchgate.net

| Catalyst Type | Reaction | Key Features | Reference |

| N-Heterocyclic Carbene | Annulation of enals and aldehydes | Direct formation of γ-butyrolactones | ucsb.edu |

| Chiral Amine | Michael addition/cyclization | High enantioselectivity | nih.gov |

| 2,2,2-Trifluoromethylacetophenone | Epoxidation/lactonization | Green and mild conditions | researchgate.net |

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis provides a versatile platform for the synthesis of γ-butyrolactones through various cyclization reactions.

Palladium-catalyzed cyclocarbonylation of allylic alcohols is a well-established method for preparing γ-butyrolactones. researchgate.netdtu.dk This reaction involves the insertion of carbon monoxide and subsequent intramolecular cyclization. The use of specific ligands, such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), is often crucial for high yields and selectivity. researchgate.net

Copper-catalyzed reactions have also been employed for the synthesis of tetrahydrofurans, the core structure of γ-butyrolactones. For instance, a copper-catalyzed hydroxycyclopropanol ring-opening cyclization has been developed to synthesize di- or tri-substituted tetrahydrofurans. semanticscholar.org

Silver-catalyzed oxidative cyclization of 1,4-diynamide-3-ols with an N-oxide has been reported for the synthesis of substituted furan-4-carboxamide derivatives, showcasing the utility of silver in constructing furan-based rings. nih.gov While not directly producing a butyrolactone, this methodology highlights the potential of silver catalysis in related heterocyclic synthesis.

| Metal Catalyst | Reaction Type | Substrate | Reference |

| Palladium | Cyclocarbonylation | Allylic alcohols | researchgate.netdtu.dk |

| Copper | Ring-opening cyclization | Hydroxycyclopropanols | semanticscholar.org |

| Silver | Oxidative cyclization | 1,4-Diynamide-3-ols | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its analogues can benefit from the application of these principles.

One key aspect is the use of renewable feedstocks. For instance, there is growing interest in producing γ-butyrolactone (GBL) from biomass-derived intermediates like succinic acid, which can be obtained through fermentation. societyforscience.org This bio-based route offers a more sustainable alternative to traditional petrochemical processes.

The use of greener solvents and catalysts is another important consideration. Water is an ideal green solvent, and efforts are being made to develop synthetic methods that can be performed in aqueous media. nuph.edu.ua Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally benign approach to lactone synthesis. For example, immobilized lipases have been used for the continuous flow synthesis of esters from biomass-derived furfuryl alcohol. rsc.org

Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. Reactions that proceed with high atom economy, such as addition and cyclization reactions, are preferred over those that generate significant amounts of waste. organic-chemistry.org The development of one-pot and tandem reactions also contributes to a greener synthesis by reducing the number of purification steps and solvent usage. semanticscholar.org

The use of microwave irradiation as an alternative energy source can also contribute to greener synthetic protocols by reducing reaction times and often improving yields. nih.gov

| Green Chemistry Principle | Application in Lactone Synthesis | Example/Reference |

| Use of Renewable Feedstocks | Synthesis from biomass-derived succinic acid | societyforscience.org |

| Greener Solvents | Reactions in water | nuph.edu.ua |

| Biocatalysis | Use of immobilized lipases | rsc.org |

| Atom Economy | High-efficiency cyclization reactions | organic-chemistry.org |

| Process Intensification | Microwave-assisted synthesis | nih.gov |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In the context of synthesizing this compound, a classical and effective method is the Reformatsky reaction. wikipedia.orglibretexts.org This reaction typically involves the condensation of a ketone, in this case, diethyl ketone, with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester, which can subsequently cyclize to the target γ-butyrolactone. libretexts.orgorganic-chemistry.org

To quantitatively assess and compare the efficiency of different synthetic approaches, a metric known as "yield economy" (YE) can be employed, which is calculated as the percentage yield divided by the reaction time in minutes. A higher YE value indicates a more efficient and cost-effective process. nih.gov

Table 1: Comparison of Reaction Conditions for a Reformatsky-Type Reaction

| Condition | Solvent | Inert Atmosphere | Temperature (°C) | Reaction Time (min) | Yield (%) |

| Conventional | Dry THF | Yes | 50 | Not specified | Low (e.g., 7%) |

| Ball-Milling | None | No | Ambient | 60 | High (e.g., 87%) |

This table is illustrative and based on data for analogous Reformatsky reactions. rsc.org Specific values for the synthesis of this compound may vary.

Solvent-Free and Environmentally Benign Synthetic Protocols

The use of volatile and often toxic organic solvents in chemical synthesis is a major environmental concern. Consequently, the development of solvent-free or environmentally benign synthetic protocols is a key area of research in green chemistry.

The Reformatsky reaction has been successfully adapted to solvent-free conditions, most notably through the use of mechanochemistry (ball-milling). nih.govrsc.org In this approach, the reactants (ketone, α-halo ester, and zinc) are subjected to mechanical grinding, which provides the energy for the reaction to proceed without the need for a solvent. This not only eliminates solvent waste but can also lead to higher yields and shorter reaction times compared to conventional solution-phase reactions. rsc.org The absence of a solvent also simplifies product isolation, often requiring only a simple workup to remove the metal salts.

Another environmentally benign approach involves the use of water as a solvent. While organometallic reactions are traditionally conducted in anhydrous solvents, recent studies have shown that some Reformatsky-type reactions can be performed in aqueous media, which is a significant step towards a greener synthesis. acs.org

Furthermore, the choice of reagents can contribute to the environmental profile of the synthesis. The use of less toxic and more readily available starting materials is a key consideration. For the synthesis of this compound, diethyl ketone and simple α-halo esters are relatively common and less hazardous starting materials.

Biocatalysis represents another frontier for the environmentally benign synthesis of chiral 3-hydroxy-γ-butyrolactones. nih.govnih.gov While not directly demonstrated for the 4,4-diethyl analogue, enzymatic methods, such as lipase-catalyzed hydrolysis, have been used to produce enantiomerically pure (S)-3-hydroxy-γ-butyrolactone. nih.gov These biocatalytic routes operate under mild conditions (room temperature and neutral pH) in aqueous media, offering a highly sustainable alternative to traditional chemical methods.

Table 2: Overview of Environmentally Benign Approaches for Lactone Synthesis

| Synthetic Approach | Key Features | Environmental Benefits |

| Mechanochemistry (Ball-Milling) | Solvent-free, no inert atmosphere required. nih.govrsc.org | Eliminates solvent waste, reduces energy consumption, simplifies workup. |

| Aqueous Media Synthesis | Uses water as the solvent. acs.org | Non-toxic, non-flammable, and readily available solvent. |

| Biocatalysis | Use of enzymes (e.g., lipases) in aqueous buffer. nih.gov | Mild reaction conditions, high selectivity, biodegradable catalyst. |

This table provides a general overview of techniques applicable to the synthesis of γ-hydroxy-γ-lactones.

Chemical Reactivity and Transformative Chemistry of 4,4 Diethyl 3 Hydroxyoxolan 2 One

Ring-Opening Reactions and Subsequent Functionalization of 4,4-Diethyl-3-hydroxyoxolan-2-one

The γ-lactone ring in this compound is susceptible to cleavage under various conditions, leading to the formation of linear, functionalized butane (B89635) derivatives. These reactions primarily involve the attack of nucleophiles on the electrophilic carbonyl carbon of the lactone.

Nucleophilic Acyl Substitution Reactions of the Lactone Moiety

The lactone moiety, being a cyclic ester, readily undergoes nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond and opening the ring.

One of the most fundamental reactions of this type is hydrolysis , which can be catalyzed by either acid or base. In basic hydrolysis, also known as saponification, a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of the corresponding carboxylate salt of 4,4-diethyl-3,4-dihydroxybutanoic acid. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid. The general mechanism for base-catalyzed hydrolysis of a lactone involves nucleophilic attack by hydroxide, ring opening, and protonation of the resulting alkoxide. nih.gov

Other nucleophiles can also be employed to open the lactone ring. For instance, reaction with alcohols in the presence of an acid or base catalyst can lead to the formation of the corresponding esters of 4,4-diethyl-3,4-dihydroxybutanoic acid. Similarly, amines can react to form amides. The reactivity of the lactone towards nucleophilic attack is a key feature of its chemistry.

Reductive and Oxidative Transformations

The lactone ring can be subjected to both reductive and oxidative transformations, leading to a variety of functionalized products.

Reductive Transformations:

Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester functionality of the lactone. This reaction typically proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by ring opening and further reduction of the resulting aldehyde intermediate. The final product of the complete reduction of this compound with a strong hydride reagent is 2,2-diethylbutane-1,4-diol . nih.gov The general mechanism for the reduction of esters with LiAlH₄ involves two additions of the hydride reagent.

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 2,2-Diethylbutane-1,4-diol |

Oxidative Transformations:

While the lactone ring itself is generally resistant to oxidation under mild conditions, the hydroxyl group at the C-3 position can be oxidized. This is discussed in more detail in section 3.2.2.

Reactions Involving the Hydroxyl Group at C-3

The secondary hydroxyl group at the C-3 position offers another site for chemical modification, allowing for the introduction of various functional groups through esterification, etherification, and oxidation/reduction reactions.

Esterification and Etherification Reactions

Esterification:

The hydroxyl group of this compound can be readily esterified by reaction with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. This reaction results in the formation of a new ester linkage at the C-3 position. For example, reaction with an acid chloride (RCOCl) in the presence of a non-nucleophilic base like pyridine (B92270) would yield the corresponding 3-acyloxy-4,4-diethyloxolan-2-one.

Etherification:

The hydroxyl group can also be converted into an ether. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. masterorganicchemistry.combyjus.comwikipedia.orgyoutube.com For instance, treatment of this compound with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, followed by the addition of an alkyl halide (R-X), would produce the 3-alkoxy-4,4-diethyloxolan-2-one. The success of this Sₙ2 reaction is dependent on the nature of the alkyl halide, with primary halides being the most effective. masterorganicchemistry.comwikipedia.org

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Acid Chloride (RCOCl), Base (e.g., Pyridine) | 3-Acyloxy-4,4-diethyloxolan-2-one |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 3-Alkoxy-4,4-diethyloxolan-2-one |

Oxidation and Reduction of the Hydroxyl Functionality

Oxidation:

The secondary hydroxyl group at C-3 can be oxidized to a ketone using a variety of oxidizing agents. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions. The product of this oxidation is 4,4-diethyl-3-oxoxolan-2-one , a β-keto lactone.

Reduction:

While the hydroxyl group is already in a reduced state, it is important to note that under certain catalytic hydrogenation conditions aimed at reducing other parts of a molecule, this group could potentially undergo hydrogenolysis, although this is generally not a facile reaction for simple alcohols.

Transformations at the Quaternary Carbon Centers (C-4)

The C-4 position of this compound features a quaternary carbon atom, meaning it is bonded to four other carbon atoms. This high degree of substitution presents significant steric hindrance, making reactions at this center exceptionally challenging. Direct functionalization at the C-4 carbon or cleavage of the C-C bonds of the ethyl groups without disrupting the rest of the molecule is not a common or easily achievable transformation under standard laboratory conditions. Such reactions would likely require harsh conditions or specialized catalytic systems that can overcome the steric congestion and the inert nature of the C-C single bonds. Currently, there is a lack of specific literature detailing such transformations for this particular compound.

Diethyl Group Modifications and Substitutions

There is no specific information available in the scientific literature regarding the modification and substitution of the diethyl groups of this compound. While general reactions involving alkyl groups on heterocyclic compounds are known, specific examples, reaction conditions, and yields for this particular compound have not been reported. Research on the functionalization of similar heterocyclic structures often focuses on the lactone ring or other more reactive sites. msu.eduresearchgate.netwikipedia.org

Stereochemical Aspects of 4,4 Diethyl 3 Hydroxyoxolan 2 One Chemistry

Stereoisomerism and Chirality in Hydroxy-Substituted Lactones

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org A key concept in stereoisomerism is chirality, which refers to a geometric property of a molecule that is non-superimposable on its mirror image. youtube.com Molecules that are non-superimposable mirror images of each other are called enantiomers. libretexts.org

The primary determinant of chirality in many organic molecules is the presence of a chiral center, typically a carbon atom bonded to four different substituent groups. youtube.com For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. youtube.com If a molecule has more than one chiral center, it can have stereoisomers that are not mirror images of each other; these are known as diastereomers. libretexts.org

In the case of 4,4-Diethyl-3-hydroxyoxolan-2-one, the carbon atom at the 3-position (C3) is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), the carbonyl carbon of the lactone ring (C2), and the C4 atom which bears two ethyl groups. Because the C4 atom is a quaternary center, the C3 atom is a stereocenter. This single chiral center (n=1) means that this compound can exist as a pair of enantiomers: (3R)-4,4-diethyl-3-hydroxyoxolan-2-one and (3S)-4,4-diethyl-3-hydroxyoxolan-2-one. These enantiomers are mirror images and are not superimposable.

Hydroxy-substituted lactones, as a class, exhibit this type of stereoisomerism, which significantly influences their biological activity and chemical properties. researchgate.net The spatial arrangement of the hydroxyl group relative to the rest of the lactone ring is a critical structural feature.

Table 1: Stereochemical Features of this compound

| Feature | Description |

| Chiral Center | C3, bonded to -H, -OH, C2(O), and C4(Et)₂. |

| Number of Stereoisomers | 2 (a pair of enantiomers). |

| Enantiomers | (3R)-4,4-diethyl-3-hydroxyoxolan-2-one and (3S)-4,4-diethyl-3-hydroxyoxolan-2-one. |

| Symmetry | The molecule is asymmetric (chiral) and therefore lacks an internal plane of symmetry. youtube.com |

Control of Stereochemistry in Synthetic Pathways to this compound

Achieving control over the stereochemistry during the synthesis of chiral molecules is a significant goal in organic chemistry. For this compound, this involves employing stereoselective reactions that favor the formation of one enantiomer over the other.

Several general strategies for the stereocontrolled synthesis of hydroxy-substituted lactones have been developed and can be conceptually applied to the synthesis of this compound.

Asymmetric Hydroformylation: Rhodium-catalyzed asymmetric hydroformylation of specific olefinic precursors can generate chiral aldehydes with high enantioselectivity. nih.gov These aldehydes can then undergo intramolecular cyclization and oxidation to form the desired chiral lactone. nih.gov This method is particularly powerful for creating bridged bicyclic lactones but the principles of generating a chiral hydroxyl-aldehyde intermediate are relevant. nih.gov

Enzyme-Catalyzed Reactions: Lipases are often used for the kinetic resolution of racemic alcohols, which can be precursors to chiral lactones. researchgate.net This process selectively acylates one enantiomer of the alcohol, allowing for the separation of the fast-reacting enantiomer from the slow-reacting one. The resolved precursor can then be carried on to form the enantiomerically pure lactone.

Substrate-Controlled Synthesis: The stereochemistry of a starting material can direct the stereochemical outcome of a reaction. For instance, the Johnson-Claisen rearrangement of chiral allylic alcohols can transfer chirality to a new stereocenter in the product. researchgate.net

Catalytic Deconstructive Functionalization: Palladium catalysis can be used for the stereocontrolled ring-opening of bicyclic lactam-lactones to produce highly functionalized hydroxy-substituted amides. nih.gov While this produces a different final product, the principle of stereocontrolled manipulation of lactone-containing scaffolds is a key takeaway. nih.gov

A plausible synthetic approach to an enantiomer of this compound could involve the asymmetric reduction of a precursor ketone, 4,4-diethyl-3-oxooxolan-2-one, using a chiral reducing agent or a catalyst to set the stereochemistry at the C3 position.

Table 2: Potential Stereoselective Synthetic Strategies

| Strategy | Description | Key Feature |

| Asymmetric Reduction | Reduction of a prochiral ketone precursor using a chiral catalyst (e.g., with a Ru-BINAP complex) or a chiral hydride source. | Creates the C3 stereocenter with a preference for one configuration (R or S). |

| Catalytic Asymmetric Hydroformylation | Rhodium-catalyzed reaction on a suitable unsaturated precursor to create a chiral aldehyde intermediate, followed by cyclization. nih.gov | High enantioselectivity can be achieved through the use of chiral ligands. nih.gov |

| Lipase-Catalyzed Kinetic Resolution | Enzymatic resolution of a racemic precursor, such as a diol, followed by cyclization of the desired enantiomer. researchgate.net | Utilizes the high stereoselectivity of enzymes to separate enantiomers. |

Chiral Resolution and Enantiomeric Purity Assessment Methods for this compound

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), methods are required to separate these enantiomers, a process known as chiral resolution. Subsequently, the success of the resolution or an asymmetric synthesis is quantified by assessing the enantiomeric purity.

Chiral Resolution: The most common and powerful technique for separating enantiomers on both an analytical and preparative scale is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC). mdpi.com This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. mdpi.com CSPs are often based on polysaccharides like cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. mdpi.com

Enantiomeric Purity Assessment: The enantiomeric purity of a sample is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other.

Chiral HPLC: This is the primary method for determining the enantiomeric excess of a sample. researchgate.net By separating the enantiomers, the relative area of the two peaks in the chromatogram can be used to calculate the ee. researchgate.net

NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity. Since enantiomers have identical NMR spectra in an achiral solvent, a chiral derivatizing agent (CDA) is used. researchgate.net The CDA, itself enantiomerically pure, reacts with both enantiomers of the analyte (e.g., the hydroxyl group of this compound) to form a new pair of diastereomers. These diastereomers have different physical properties and, crucially, different NMR spectra, allowing for the quantification of their relative amounts by integrating the distinct signals. researchgate.net A common example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.net

Table 3: Methods for Resolution and Purity Analysis

| Method | Application | Principle |

| Chiral HPLC | Chiral Resolution & Purity Assessment | Differential interaction of enantiomers with a chiral stationary phase leads to separation. mdpi.com |

| NMR with Chiral Derivatizing Agents | Purity Assessment & Absolute Configuration | Conversion of enantiomers into diastereomers, which are distinguishable by NMR spectroscopy. researchgate.net |

Advanced Structural Elucidation and Conformational Analysis of 4,4 Diethyl 3 Hydroxyoxolan 2 One

High-Resolution Spectroscopic Characterization Techniques

Comprehensive searches for high-resolution spectroscopic data on 4,4-diethyl-3-hydroxyoxolan-2-one have yielded no specific experimental results. While general principles of spectroscopic analysis can be applied hypothetically to this molecule, no published studies provide the concrete data necessary for a detailed analysis of its structural assignment, dynamics, or conformational state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

There is no publicly available literature containing ¹H or ¹³C NMR data for this compound. Consequently, a detailed assignment of chemical shifts and coupling constants, which is fundamental for confirming the compound's covalent framework and stereochemistry, cannot be performed. Furthermore, advanced NMR studies, such as NOESY or ROESY for through-space correlations and conformational insights, or variable-temperature NMR for dynamic processes, have not been reported for this specific lactone.

Vibrational Spectroscopy (IR and Raman) for Conformational Analysis

Similarly, experimental Infrared (IR) and Raman spectra for this compound are not available in the public domain. Such data would be crucial for identifying characteristic vibrational modes, including the C=O stretching of the lactone, the O-H stretching of the hydroxyl group, and various C-C and C-O stretching and bending modes. Without this information, a conformational analysis based on vibrational spectroscopy is not possible.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis

While predicted mass spectrometry data for various adducts of this compound exists in databases like PubChem, detailed experimental mass spectra and fragmentation pathway analyses are not published. uni.lu Such studies would be essential to understand the molecule's behavior under ionization and to identify characteristic fragment ions, which can provide further structural confirmation. The predicted monoisotopic mass is 158.0943 Da. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts nih.gov

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 159.10158 | 130.9 |

| [M+Na]⁺ | 181.08352 | 139.2 |

| [M-H]⁻ | 157.08702 | 134.1 |

| [M+NH₄]⁺ | 176.12812 | 154.0 |

| [M+K]⁺ | 197.05746 | 139.2 |

| [M+H-H₂O]⁺ | 141.09156 | 127.6 |

| [M]⁺ | 158.09375 | 131.8 |

Note: This data is based on computational predictions and not experimental measurements. nih.gov

X-ray Crystallography of this compound and its Derivatives

The scientific literature lacks any reports on the X-ray crystallographic analysis of this compound or its closely related derivatives.

Determination of Solid-State Molecular Conformation

Without a crystal structure, the definitive solid-state molecular conformation of this compound remains unknown. X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional shape in the crystalline state.

Conformational Landscape Analysis of the Oxolan-2-one Ring System

The five-membered γ-butyrolactone ring, the core structure of this compound, is a prevalent motif in numerous natural products. researchgate.net Unlike six-membered rings which have relatively high barriers to conformational change, five-membered rings are known for their flexibility and low energy barriers to interconversion between various puckered conformations. rsc.orgnih.gov The conformational landscape of the oxolan-2-one ring system is not planar but exists in a dynamic equilibrium of non-planar forms, primarily described by envelope (E) and twist (T) conformations. rsc.org

The puckering of the ring can be described by the Cremer-Pople puckering coordinates, which define the degree of puckering and the phase of the pseudorotational itinerary. nih.gov For a five-membered ring like oxolan-2-one, there are ten principal conformations, comprising five envelope and five twist forms. In the envelope conformation, four atoms are coplanar, and the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

In the unsubstituted γ-butyrolactone, computational studies have shown that the ring can invert, with a calculated inversion barrier of approximately 6.1 to 7.9 kJ mol–1. rsc.org The equilibrium geometry often involves a conformation where all atoms except the β-carbon (C3) are nearly coplanar. rsc.org

The introduction of substituents significantly influences the conformational preferences of the oxolan-2-one ring. In the case of this compound, the geminal diethyl groups at the C4 position introduce substantial steric bulk. This steric hindrance is expected to destabilize conformations where these ethyl groups are in close proximity to the other substituents or the ring itself.

The two primary modes of puckering for the oxolan-2-one ring are envelope (E) and twist (T) conformations. The specific atom that is out of the plane in an envelope conformation is denoted by a superscript, and the two atoms that are twisted in a twist conformation are denoted by a superscript and subscript. For the oxolan-2-one ring of this compound, the most plausible conformations would seek to minimize the steric interactions involving the bulky diethyl groups.

Considering the substitution pattern, the following conformational possibilities arise:

Envelope Conformations (E): The ring can adopt several envelope conformations. For instance, in the 3E conformation, the C3 atom (bearing the hydroxyl group) is out of the plane. In the E4 conformation, the C4 atom (bearing the diethyl groups) would be out of the plane. The large steric strain associated with placing the C4 atom with its two ethyl groups in a puckered position would likely make conformations with C4 out of the primary plane (e.g., E4) less favorable. Conversely, conformations that place the less substituted atoms out of the plane might be more stable.

Twist Conformations (T): Twist conformations, such as 3T4 or 2T3, distribute the puckering over two atoms. The 3T4 conformation, with C3 and C4 on opposite sides of the plane formed by C2, O1, and C5, could be a relatively stable conformation. This arrangement might accommodate the substituents more effectively than some envelope forms.

The presence of the hydroxyl group at C3 also plays a role in determining conformational preference through intramolecular hydrogen bonding possibilities and steric interactions. An intramolecular hydrogen bond between the 3-hydroxyl group and the carbonyl oxygen at C2 or the ring ether oxygen could further stabilize certain conformations.

The relative energies of these conformations are influenced by a combination of factors: ring strain, torsional strain, and steric interactions between the substituents. The bulky diethyl groups at the C4 position are expected to dominate the conformational landscape, favoring puckered forms that maximize the distance between the ethyl groups and the hydroxyl group at C3.

Interactive Data Table: Plausible Conformational Isomers of this compound and Their Predicted Relative Stabilities

| Conformer | Puckered Atom(s) | Key Dihedral Angle | Predicted Relative Energy (Illustrative) | Rationale for Relative Stability |

| 3E | C3 | O1-C2-C3-C4 | ~60° | Low to Moderate |

| E3 | C3 | O1-C2-C3-C4 | ~-60° | Low to Moderate |

| 4TO | C4, O1 | C2-C3-C4-C5 | Variable | Moderate to High |

| 3T4 | C3, C4 | C2-C3-C4-C5 | Variable | Potentially Low |

| E4 | C4 | C3-C4-C5-O1 | Variable | High |

Note: The predicted relative energies are illustrative and qualitative, based on general principles of stereochemistry. Definitive energy values would require specific computational or experimental studies.

Computational and Theoretical Studies of 4,4 Diethyl 3 Hydroxyoxolan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level. These methods are invaluable for understanding reaction mechanisms, stability, and various molecular properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it suitable for studying the ground state properties of molecules like γ-butyrolactones. DFT calculations can provide detailed information on molecular geometry, electronic distribution, and thermodynamic stability.

For instance, studies on γ-butyrolactone and its derivatives often employ DFT methods, such as B3LYP, to optimize molecular geometries and calculate key electronic properties. acs.org These calculations can determine bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. Furthermore, DFT can be used to compute global reactivity descriptors, which help in predicting the chemical reactivity of the molecule.

Table 1: Representative Calculated Ground State Properties for a Generic γ-Butyrolactone using DFT

| Property | Calculated Value | Significance |

| Optimized Geometry | ||

| C=O bond length | ~1.20 Å | Indicates the strength and nature of the carbonyl bond. |

| C-O bond length (ester) | ~1.35 Å | Reflects the stability of the lactone ring. |

| Electronic Properties | ||

| Dipole Moment | ~4.0 - 4.5 D | A high dipole moment suggests significant charge separation and polar nature, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~ -7.0 eV | The Highest Occupied Molecular Orbital energy is related to the molecule's ability to donate electrons. |

| LUMO Energy | ~ 1.5 eV | The Lowest Unoccupied Molecular Orbital energy is related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 8.5 eV | A large energy gap generally indicates high kinetic stability. |

Note: The values in this table are representative for γ-butyrolactones and are not specific to 4,4-diethyl-3-hydroxyoxolan-2-one. Actual values would require specific calculations for this molecule.

Ab Initio Calculations for Mechanistic Pathways

Ab initio calculations, which are based on first principles without empirical parameterization, are powerful tools for elucidating reaction mechanisms. For γ-butyrolactones, these methods have been employed to study mechanisms such as hydrolysis. acs.orgresearchgate.net

For example, ab initio studies, often at the MP2 or coupled-cluster level of theory, can map out the potential energy surface for a reaction, identifying transition states, intermediates, and the associated energy barriers. This provides a detailed, step-by-step understanding of how a reaction proceeds. One study on the hydrolysis of lactones utilized ab initio methods to investigate the role of solvent molecules in the reaction mechanism, providing evidence for the catalytic role of water. acs.org

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational changes and the influence of the surrounding environment, such as a solvent.

For γ-butyrolactones, MD simulations can reveal the preferred conformations of the five-membered ring and the orientation of its substituents. A study on γ-butyrolactone and γ-valerolactone used classical MD simulations to understand the liquid structure and intermolecular interactions. These simulations can help to explain macroscopic properties like density and viscosity based on the microscopic behavior of the molecules. When applied to this compound, MD simulations could elucidate the conformational preferences of the diethyl groups and the hydroxyl group, and how these are influenced by different solvents. This is particularly important for understanding its behavior in biological systems or as a solvent itself. authenticus.ptdntb.gov.uaresearchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of new compounds. For γ-butyrolactones, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application.

By performing geometry optimization followed by GIAO (Gauge-Including Atomic Orbital) calculations, typically using DFT, it is possible to predict the ¹H and ¹³C NMR chemical shifts. A study on seven-membered lactones demonstrated that computational NMR data, when properly scaled, can be a powerful tool for distinguishing between stereoisomers. umn.edu This approach would be highly valuable for confirming the structure of this compound and assigning its NMR spectra.

Table 2: Hypothetical Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (Hypothetical) |

| C2 (C=O) | - | ~175 |

| C3 (CH-OH) | - | ~70 |

| C4 (C(CH₂CH₃)₂) | - | ~50 |

| C5 (CH₂) | - | ~65 |

| CH₂ (ethyl) | - | ~30 |

| CH₃ (ethyl) | - | ~8 |

Note: This table is purely hypothetical to illustrate the application. Actual experimental and calculated data for this specific compound are not available.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models can be used to establish quantitative structure-activity relationships (QSAR) or structure-reactivity relationships (QSRR). These relationships correlate the structural or electronic properties of a series of compounds with their biological activity or chemical reactivity.

For γ-butyrolactone derivatives, QSAR studies have been conducted to understand their allergenic potential. nih.govnih.gov These studies often use calculated parameters, such as the energy of the LUMO or atomic charges, to build a model that can predict the sensitizing potential of new, untested compounds. For this compound, such models could be used to predict its reactivity towards nucleophiles or its potential biological activities based on its calculated electronic and structural features.

4,4 Diethyl 3 Hydroxyoxolan 2 One As a Versatile Synthetic Building Block

Utilization in the Total Synthesis of Complex Organic Molecules

While specific total syntheses employing 4,4-Diethyl-3-hydroxyoxolan-2-one are not extensively documented in publicly available literature, the structural motifs present in this molecule are analogous to those found in widely used chiral building blocks. The presence of a hydroxyl group and a lactone ring in a specific stereochemical arrangement makes it a potential precursor for natural products and biologically active molecules. For instance, substituted butanolides and tetrahydrofurans are core structures in many natural products. The principles of retrosynthetic analysis suggest that the diethyl-substituted lactone could be a key intermediate in the synthesis of complex polyketide-derived natural products or other targets featuring a quaternary carbon center adjacent to a stereocenter.

The strategic value of similar hydroxy lactones has been demonstrated in the enantioselective formal synthesis of natural products like (-)-isolaurepinnacin and (+)-rogioloxepane A, where a β-hydroxy-γ-lactone served as a crucial nucleophile. This highlights the potential of this compound to participate in similar carbon-carbon bond-forming reactions, enabling the construction of intricate molecular frameworks.

Preparation of Novel Functional Materials and Polymer Precursors

Lactones are well-established monomers for ring-opening polymerization (ROP) to produce polyesters. While there is no specific literature detailing the polymerization of this compound, the general reactivity of lactones suggests its potential in this area. The diethyl substitution at the 4-position would likely influence the thermal and mechanical properties of the resulting polymer, potentially leading to materials with unique characteristics.

The hydroxyl group offers a handle for post-polymerization functionalization. This allows for the synthesis of functional polymers with tailored properties for applications in fields such as drug delivery and material science. The ability to introduce various functional groups onto the polymer backbone after its formation is a significant advantage in creating advanced materials.

Development of Diverse Chemical Libraries through Derivatization

The reactivity of the hydroxyl and lactone functionalities in this compound makes it an excellent scaffold for the generation of diverse chemical libraries. The hydroxyl group can be readily acylated, etherified, or oxidized, while the lactone can undergo ring-opening reactions with a variety of nucleophiles such as amines and alcohols.

This derivatization potential allows for the systematic modification of the core structure, leading to a library of related compounds with varied physicochemical properties. Such libraries are invaluable in drug discovery and materials science for screening and identifying compounds with desired activities or properties. For example, a method for the analysis of the optical purity of chiral substituted tetrahydroisoquinolines was developed based on pre-column derivatization with menthyl chloroformate, showcasing a common strategy for derivatizing hydroxyl groups. acs.org

Strategic Integration into Multi-Step Organic Syntheses

The strategic placement of functional groups in this compound allows for its seamless integration into multi-step synthetic sequences. The hydroxyl group can act as a directing group or be protected and deprotected as needed, while the lactone can be carried through several synthetic steps before being transformed in a later stage.

This compound can serve as a linchpin in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then joined together. The ability to perform selective transformations on either the hydroxyl or the lactone moiety provides chemists with significant flexibility in designing synthetic routes. The concept of multi-step synthesis is fundamental in organic chemistry, allowing for the construction of complex molecules from simpler starting materials through a series of carefully planned reactions.

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 4,4 Diethyl 3 Hydroxyoxolan 2 One

Chromatographic Method Development and Optimization

Chromatographic techniques form the cornerstone of the analytical assessment of 4,4-Diethyl-3-hydroxyoxolan-2-one, providing the means to separate the compound from its matrix and related substances. The development and optimization of these methods are critical for achieving accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and efficient separation technique widely employed for determining the purity and conducting quantitative analysis of pharmaceutical substances. semanticscholar.org Its high resolution, sensitivity, and selectivity make it an ideal method for assessing this compound. semanticscholar.org Reversed-phase HPLC is particularly common for analyzing impurities in drug substances. semanticscholar.org

Method development involves a systematic process of selecting the appropriate column, mobile phase, and detector to achieve optimal separation. For a γ-butyrolactone derivative like this compound, a C18 column is often a suitable starting point. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the composition adjusted to achieve the desired retention time and resolution. researchgate.net A photodiode array (PDA) detector is commonly used, allowing for the monitoring of eluents at a specific wavelength determined by the compound's UV absorbance profile. researchgate.net

Validation of the HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines, establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.netrroij.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatograph |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.1% Acetic Acid in Water (e.g., 85:15 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detector | Photodiode Array (PDA) |

| Detection Wavelength | Determined by UV scan (e.g., 210 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a premier analytical technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net While this compound itself may have limited volatility due to its hydroxyl group, GC analysis can be effectively performed following a derivatization step. nih.gov Derivatization converts the polar, non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis. nih.gov For instance, the hydroxyl group can be reacted with a silylating agent to form a less polar silyl (B83357) ether.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. nih.gov The choice of the stationary phase is critical; common phases include polydimethylsiloxane (B3030410) (non-polar) or polyethylene (B3416737) glycol (polar). nih.gov A Flame Ionization Detector (FID) is often used for quantitative analysis due to its high sensitivity and wide linear range. ijpsonline.com Optimization of GC parameters such as oven temperature programming, carrier gas flow rate, and inlet temperature is crucial for achieving good separation of the analyte from any impurities or by-products. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C3 position, its enantiomers may exhibit different biological activities. csfarmacie.cz Consequently, the separation and quantification of these enantiomers are of significant importance. csfarmacie.cz Chiral chromatography is the most effective method for determining the enantiomeric ratio or enantiomeric excess (ee) of a chiral compound. csfarmacie.czlibretexts.org

This separation can be achieved directly using a chiral stationary phase (CSP) in either HPLC or GC. libretexts.org CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used in HPLC for their broad applicability. chromatographyonline.comresearchgate.net The choice of mobile phase (normal, reversed, or polar organic) and the specific chiral selector on the stationary phase can dramatically influence the selectivity and resolution of the enantiomers. chromatographyonline.com

For GC, chiral columns often utilize cyclodextrin (B1172386) derivatives as the stationary phase to achieve enantiomeric separation of volatile compounds or their derivatives. nih.gov

Table 2: Examples of Chiral Stationary Phases (CSPs) for Enantiomeric Separation

| Technique | CSP Type | Common Selector Examples |

|---|---|---|

| Chiral HPLC | Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) researchgate.net |

| Chiral HPLC | Pirkle Phases | (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol libretexts.org |

| Chiral HPLC | Macrocyclic Antibiotics | Teicoplanin, Vancomycin csfarmacie.cz |

| Chiral GC | Cyclodextrin-based | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin nih.gov |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for comprehensive analysis, offering both separation and structural identification capabilities in a single run. ajrconline.org

GC-MS and LC-MS for Structural Confirmation and Impurity Profiling

The coupling of chromatography with mass spectrometry (MS) is the most widely used hyphenated technique for impurity profiling. rroij.com Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for the structural confirmation of this compound and the identification of unknown impurities. semanticscholar.orgajrconline.org

GC-MS is a robust method for identifying volatile and semi-volatile compounds. ijpsonline.com After separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be compared against spectral libraries for identification. thermofisher.comfmach.it High-resolution mass spectrometry (HRMS) coupled with GC can provide highly accurate mass measurements, enabling the determination of the elemental composition of an unknown impurity with high confidence. thermofisher.com

LC-MS combines the versatile separation capabilities of HPLC with the sensitive and selective detection of MS. rroij.com This technique is ideal for analyzing polar, non-volatile, and thermally labile compounds that are not amenable to GC. It is a cornerstone of drug impurity profiling. semanticscholar.org The data obtained from LC-MS can be used to determine the molecular weight of impurities and, through tandem MS (MS/MS) experiments, to obtain structural fragments that help elucidate their chemical structures. thermofisher.com

Table 3: Applications of Hyphenated Mass Spectrometry Techniques

| Technique | Primary Application | Ionization Methods | Key Advantages |

|---|---|---|---|

| GC-MS | Analysis of volatile and semi-volatile impurities and derivatives. ijpsonline.com | Electron Ionization (EI), Chemical Ionization (CI) thermofisher.com | High separation efficiency, extensive spectral libraries for identification. semanticscholar.org |

| LC-MS | Analysis of polar, non-volatile, and thermally labile impurities. semanticscholar.org | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Broad applicability, provides molecular weight information, structural data via MS/MS. ajrconline.org |

| GC-HRMS / LC-HRMS | Precise structural elucidation of unknown impurities. thermofisher.com | ESI, APCI, EI | Sub-ppm mass accuracy allows for unambiguous elemental composition assignment. thermofisher.com |

Spectrophotometric and Electrochemical Methods for Specific Applications

While chromatographic techniques coupled with mass spectrometry are predominant for the detailed structural elucidation and sensitive quantification of this compound, spectrophotometric and electrochemical methods offer alternative and often more accessible approaches for specific analytical applications. These methods can provide rapid, cost-effective, and sometimes portable solutions for the quantitative assessment of the target analyte, particularly when high-throughput screening or in-field analysis is required. The applicability of these techniques often hinges on the inherent chemical properties of the γ-lactone ring and the hydroxyl group.

Spectrophotometric Methods

Spectrophotometry, encompassing UV-Visible and colorimetric techniques, can be adapted for the analysis of this compound. The viability of these methods depends on the presence of a chromophore in the molecule or the generation of a colored product through a chemical reaction.

Direct UV-Visible Spectrophotometry

The oxolan-2-one (γ-butyrolactone) structure itself does not possess a strong chromophore for sensitive detection in the UV-Visible spectrum. However, the lactone and its corresponding open-chain hydroxy acid form can exhibit different absorption characteristics. For some related compounds, the lactone and hydroxy acid forms have distinct UV absorption maxima, which allows for their differentiation and quantification. researchgate.net For instance, studies on other lactones have shown that the open-chain β-hydroxy acid form may have absorption peaks at different wavelengths (e.g., 230-256 nm) compared to the lactone form (e.g., 250-270 nm). researchgate.net This principle could potentially be applied to this compound, especially in studies monitoring the equilibrium between the lactone and its hydroxy acid form under different pH conditions.

Colorimetric and Derivatization-Based Methods

To enhance sensitivity and selectivity, derivatization reactions that produce a colored product are often employed. These methods are common for the analysis of lactones and related compounds.

One established approach for γ-lactones involves the formation of a colored complex with a metal ion. A notable example is the reaction of γ-butyrolactone (GBL) with ferric chloride in an acidic medium, which produces a colored product that can be quantified spectrophotometrically. nih.gov This reaction forms the basis of a simple and rapid assay. The resulting color has been shown to have a linear relationship with its absorption at approximately 499 nm. nih.gov A similar strategy could be developed for this compound, although the reaction conditions would need to be optimized.

Another general method for lactones involves reaction with dinitrobenzoic acid and an alkali like potassium hydroxide (B78521). This has been used to determine total lactones in complex mixtures, such as plant extracts, with the absorbance of the resulting colored solution typically measured in the visible range (e.g., 536 nm). researchgate.net

The hydroxyl group at the 3-position also offers a potential site for derivatization reactions to yield a chromophoric product, further expanding the possibilities for spectrophotometric analysis.

Below is a table summarizing a representative colorimetric method developed for the related compound, γ-butyrolactone (GBL), which could serve as a starting point for developing a method for this compound.

| Parameter | Value |

| Analyte | γ-Butyrolactone (GBL) |

| Reagent | Ferric Chloride |

| Wavelength of Maximum Absorbance (λmax) | 499 nm |

| Linear Range | 0.1 to 1.12 mg/mL |

| Limit of Detection (LOD) | 73.9 mg/L |

| Color Stability | > 2 weeks (for a 1.0 mg/mL solution) |

| This table is based on data from a study on GBL and is presented as an illustrative example. nih.gov |

Electrochemical Methods

Electrochemical methods for the direct analysis of simple lactones like this compound are not as widely reported as spectrophotometric or chromatographic techniques. The lactone and hydroxyl functional groups are not inherently electroactive under typical conditions used for voltammetry at standard electrodes like glassy carbon.

However, the field of electrochemistry offers sophisticated approaches that could be adapted for this purpose:

Indirect Electrochemical Detection: It may be possible to develop an indirect method where the compound reacts to consume or generate an electroactive species, which is then measured. For instance, if the hydroxyl group could be selectively oxidized by a mediated electrochemical reaction, the resulting current would be proportional to the concentration of the analyte.

Electro-driven Separation Techniques: While not a direct electrochemical detection method in the same vein as voltammetry, techniques like micellar electrokinetic chromatography (MEKC) utilize electrochemical principles (i.e., the application of a high voltage) for separation. A MEKC method has been successfully developed for the simultaneous analysis of γ-hydroxybutyric acid (GHB), γ-butyrolactone (GBL), and 1,4-butanediol. nih.gov This demonstrates that electro-driven separation is a viable strategy for resolving this class of compounds, which can then be detected by a suitable detector (e.g., UV). The separation is based on the differential partitioning of analytes between micelles and the surrounding aqueous buffer in an electric field.

Electrochemical Analysis in Non-Aqueous Media: Research into the electrochemical behavior of γ-butyrolactone has been conducted in the context of its use as a solvent in lithium-ion batteries. multigelremover.eu These studies investigate the electrochemical stability and reactions of GBL at electrode surfaces, often in the presence of various salts. acs.orgresearchgate.net While the primary application is materials science, the fundamental understanding of GBL's electrochemical properties could inform the development of novel sensors or analytical methods, perhaps by using chemically modified electrodes to facilitate a specific redox reaction.

Q & A

Q. What are the recommended synthetic routes for 4,4-diethyl-3-hydroxyoxolan-2-one, and how do reaction conditions influence yield?

Synthesis typically involves cyclization or condensation reactions of ethyl-substituted precursors. For example, oxolan-2-one derivatives are often synthesized via acid/base-catalyzed cyclization of diols or hydroxy acids under controlled conditions (e.g., reflux in anhydrous solvents) . For 4,4-diethyl analogs, introducing ethyl groups may require alkylation steps using ethyl halides or Grignard reagents. Yield optimization hinges on solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and catalyst selection (e.g., p-toluenesulfonic acid for esterification) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H/¹³C NMR : The hydroxy group (δ ~2.5–5.0 ppm in ¹H) and oxolan-2-one carbonyl (δ ~170–180 ppm in ¹³C) are diagnostic. Ethyl groups appear as triplets (CH₂) and quartets (CH₃) in ¹H NMR .

- IR : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~3200–3500 cm⁻¹ (O-H stretch) .

- MS : Molecular ion peaks (e.g., m/z 174 for C₈H₁₄O₃) and fragmentation patterns (e.g., loss of H₂O or CO₂) confirm the backbone .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

The hydroxyl group (-OH) and lactone ring (oxolan-2-one) drive reactivity. The hydroxyl group can undergo esterification or oxidation (e.g., to a ketone), while the lactone ring is susceptible to nucleophilic attack (e.g., hydrolysis to a diol under acidic/basic conditions) . Ethyl substituents may sterically hinder reactions at the 4-position.

Advanced Research Questions

Q. How can stereochemical effects (e.g., R/S configuration) at the 3-hydroxy position impact biological activity?

Stereochemistry influences binding affinity to biological targets. For example, (R)-enantiomers of similar oxolan-2-one derivatives show enhanced enzyme inhibition compared to (S)-forms. Chiral resolution via HPLC (e.g., using amylose-based columns) or asymmetric synthesis (e.g., Sharpless epoxidation) is critical for activity studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Reproducibility checks : Validate assays (e.g., enzyme inhibition IC₅₀) across multiple labs.

- Purity analysis : Use HPLC (>95% purity) to rule out impurities as confounding factors .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., molar concentrations vs. weight/volume) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Molecular dynamics simulations (e.g., AMBER or GROMACS) estimate solubility, logP, and membrane permeability. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict metabolic stability. PubChem data (CID: 31182-67-9) provides foundational parameters for these models .

Q. What in vitro assays are suitable for assessing the cytotoxicity of this compound?

Q. How can structural modifications enhance the stability of this compound under physiological conditions?

- Prodrug design : Mask the hydroxyl group as an ester (e.g., acetyl or PEGylated derivatives) to improve plasma stability .

- Ring substitution : Replace the lactone oxygen with sulfur (thiolactone analog) to resist hydrolysis .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.